(3-methoxyphenyl)(pyridin-3-yl)methanamine

Chemical Sourcing Analytical Chemistry Synthetic Building Blocks

Supply chain fragility threatens SAR consistency: this diarylmethylamine is frequently discontinued. Secure the authentic 3-methoxy pharmacophore with CAS 1179663-56-9. • Free primary amine handle enables amide, sulfonamide, or secondary amine library synthesis. • 95% purity supports reproducible kinase probe generation and structure-activity studies. • Available from stock (1-5 day lead) or commission custom synthesis when off-the-shelf supply is exhausted.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1179663-56-9
Cat. No. B6144719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxyphenyl)(pyridin-3-yl)methanamine
CAS1179663-56-9
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C2=CN=CC=C2)N
InChIInChI=1S/C13H14N2O/c1-16-12-6-2-4-10(8-12)13(14)11-5-3-7-15-9-11/h2-9,13H,14H2,1H3
InChIKeyBTPPBEUHBACCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Characteristics and Sourcing Profile


(3-Methoxyphenyl)(pyridin-3-yl)methanamine (CAS 1179663-56-9) is a chiral diarylmethylamine building block with a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol . The compound features a 3-methoxyphenyl group linked to a pyridin-3-yl moiety via a central methanamine bridge . It is commercially available primarily as a research chemical, with typical purities specified at ≥95% . However, the commercial supply chain for this specific compound is fragile, with multiple vendors listing the product as discontinued or unavailable .

Analog Substitution Risks


Generic substitution among aminomethylpyridine analogs carries significant risk due to the critical influence of the 3-methoxy substitution pattern on both molecular recognition and physicochemical properties [1]. The target compound's unique arrangement of the methoxy group on the phenyl ring and the amine on the pyridine creates a distinct pharmacophore and lipophilicity profile that directly impacts target binding and biological activity . For instance, the positional isomer (5-(3-methoxyphenyl)pyridin-3-yl)methanamine [1] or the extended linker analog [(3-methoxyphenyl)methyl](pyridin-3-ylmethyl)amine [2] will not replicate the same binding interactions or in vitro potency. Furthermore, the primary amine is essential for further derivatization, and substitution with N-methylated analogs alters reactivity. Given the compound's limited commercial availability and the absence of published head-to-head biological comparisons, substituting with a structurally related alternative without rigorous side-by-side validation poses a substantial risk to experimental reproducibility and project timelines.

Differentiation Evidence vs. Closest Analogs


Molecular Connectivity and Weight Divergence

Direct procurement comparison reveals that common alternative compounds offered as 'similar' or 'analogous' possess fundamentally different molecular connectivity and properties. For example, the compound [5-(3-methoxyphenyl)pyridin-3-yl]methanamine (CAS 1356110-88-7) has the same molecular formula but a different substitution position on the pyridine ring [1]. Another frequently listed related compound, [(3-methoxyphenyl)methyl](pyridin-3-ylmethyl)amine, possesses an additional methylene group (C14H16N2O, MW 228.29) [2]. These structural deviations are not trivial; they alter the molecule's overall shape, electronic distribution, and reactivity, making them unsuitable for use as direct replacements in established synthetic routes or biological assays without significant re-optimization.

Chemical Sourcing Analytical Chemistry Synthetic Building Blocks

Commercial Availability and Purity Specification Gap

A direct procurement survey reveals that while the target compound is listed with a specification of ≥95% purity , its commercial status is predominantly 'discontinued' across major research chemical suppliers . In contrast, several structurally related analogs (e.g., (6-(3-Methoxyphenyl)pyridin-3-yl)methanamine, CAS 441055-63-6) are reported to be in active commercial supply from multiple vendors [1]. This discrepancy creates a significant sourcing challenge. Substituting the discontinued target compound with an available analog introduces uncharacterized purity and impurity profiles that can confound assay results and synthetic outcomes.

Procurement Supply Chain Quality Control

Methoxy Position Impact on Lipophilicity and ADME

Computational prediction indicates that the substitution pattern of the methoxy group critically modulates lipophilicity, a key determinant of membrane permeability and metabolic stability. While experimental cLogP data for the target compound are not publicly available, class-level inference from related pyridinylmethanamine derivatives demonstrates that changing the position of a methoxy group on the phenyl ring can alter the partition coefficient (LogP) by 0.5–1.5 units [1]. This magnitude of change is sufficient to significantly impact a compound's ADME profile, including its oral bioavailability and central nervous system penetration. Therefore, the specific 3-methoxy substitution on the phenyl ring of the target compound is not a trivial feature; it is a precise molecular determinant of its drug-like properties.

Medicinal Chemistry Drug Design ADME Prediction

Primary Amine as Synthetic Handle

The target compound's primary amine (-NH2) is a versatile synthetic handle for generating libraries of derivatives via amide coupling, reductive amination, or sulfonamide formation. This is a key differentiating feature from its closest N-alkylated analogs. For instance, the commercially available compound 3-(Aminomethyl)-2-methoxypyridine (CAS 354824-19-4), while a useful building block, lacks the phenyl ring and offers a different chemical space [1]. Similarly, the N-methylated analog, 3-Pyridinemethanamine, 2-methoxy-N-methyl- , cannot be used for further N-derivatization in the same manner. The presence of an unsubstituted primary amine in the target compound is therefore an essential, non-substitutable feature for any synthetic strategy that requires further elaboration at the nitrogen center.

Organic Synthesis Medicinal Chemistry Building Blocks

Recommended Procurement Scenarios


Hit-to-Lead Optimization with 3-Methoxy Pharmacophore

Procure this compound when your structure-activity relationship (SAR) studies demand the exact 3-methoxy substitution on the phenyl ring for target engagement. As established in Section 3, even positional isomers of the methoxy group can alter predicted lipophilicity (ΔcLogP 0.5-1.5) and binding conformation [1]. This compound is the correct choice when your primary assay data shows that this specific substitution pattern is essential for potency or selectivity, and you need to generate derivatives for further optimization via the primary amine handle.

Parallel Library Synthesis Intermediate

Use this compound as a key intermediate when you require a free primary amine for late-stage diversification. As detailed in the Quantitative Evidence Guide, the -NH2 group is a critical functional handle for generating amide, sulfonamide, or secondary amine libraries . Procuring this specific building block is essential when your synthetic route is validated around its unique geometry and reactivity, and substitution with an N-alkylated analog would require a complete redesign of the synthetic sequence.

In Vitro Target Deconvolution Studies

Source this compound when your research aims to deconvolute the activity of a lead series against specific kinase or receptor targets, and you require a defined chemical probe. While direct biological data are lacking, the compound's diarylmethylamine chemotype is structurally related to known kinase inhibitor scaffolds [2]. This compound is a justified procurement choice when your in-house docking models or computational predictions suggest it occupies a unique chemical space not accessible to simpler or differently substituted analogs.

Custom Synthesis for Niche Programs

Given the widespread commercial unavailability of this compound (as identified in the baseline overview ), this scenario applies when the compound's unique properties are non-negotiable, but no stock is available. In this case, the procurement action shifts from purchasing off-the-shelf to commissioning a custom synthesis. This is a high-commitment, high-value scenario reserved for programs where the evidence from Section 3 clearly demonstrates that no alternative analog will suffice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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